molecular formula C15H21FN2O2 B13630199 Tert-butyl 3-amino-3-(2-fluorophenyl)pyrrolidine-1-carboxylate

Tert-butyl 3-amino-3-(2-fluorophenyl)pyrrolidine-1-carboxylate

Cat. No.: B13630199
M. Wt: 280.34 g/mol
InChI Key: YSKHTKPGPMAGKM-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-(2-fluorophenyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H21FN2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, an amino group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-(2-fluorophenyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-amino-3-(2-fluorophenyl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction proceeds as follows:

    Starting Materials: 3-amino-3-(2-fluorophenyl)pyrrolidine and di-tert-butyl dicarbonate.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the generated acid.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    Purification: The product is purified by column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-(2-fluorophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can introduce various functional groups at the amino position.

Scientific Research Applications

Tert-butyl 3-amino-3-(2-fluorophenyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the biological activity of pyrrolidine derivatives.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-(2-fluorophenyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and selectivity for certain targets. The compound’s effects are mediated through pathways involving these molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-amino-2-(2-fluorophenyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate
  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-amino-3-(2-fluorophenyl)pyrrolidine-1-carboxylate is unique due to the specific positioning of the amino and fluorophenyl groups on the pyrrolidine ring. This configuration can influence its reactivity and biological activity, making it distinct from other similar compounds. The presence of the tert-butyl ester group also contributes to its stability and solubility properties.

Properties

Molecular Formula

C15H21FN2O2

Molecular Weight

280.34 g/mol

IUPAC Name

tert-butyl 3-amino-3-(2-fluorophenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H21FN2O2/c1-14(2,3)20-13(19)18-9-8-15(17,10-18)11-6-4-5-7-12(11)16/h4-7H,8-10,17H2,1-3H3

InChI Key

YSKHTKPGPMAGKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2F)N

Origin of Product

United States

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